molecular formula C19H27N7O B2518848 4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine CAS No. 2415552-51-9

4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B2518848
CAS No.: 2415552-51-9
M. Wt: 369.473
InChI Key: KVTYBLAEOSHNAS-UHFFFAOYSA-N
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Description

4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring:

    Attachment of the Morpholine Ring: Finally, the morpholine ring is attached to the pyrimidine core through additional substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding domains, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-3-16-13-17(21-14-20-16)24-4-6-25(7-5-24)18-12-15(2)22-19(23-18)26-8-10-27-11-9-26/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYBLAEOSHNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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